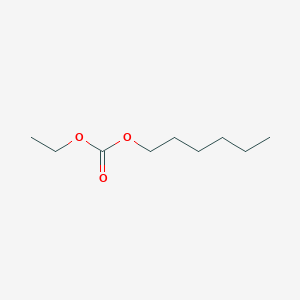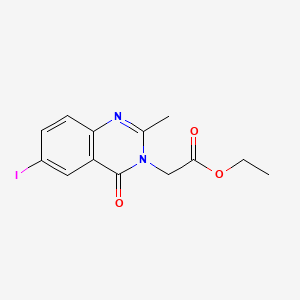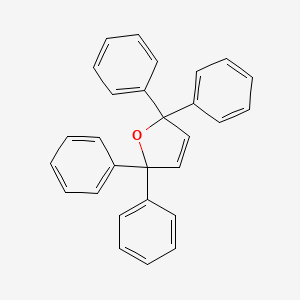
2,2,5,5-Tetraphenyl-2,5-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetraphenyl-2,5-dihydrofuran is a heterocyclic organic compound characterized by a furan ring substituted with four phenyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetraphenyl-2,5-dihydrofuran can be achieved through several methods. One notable method involves the bromination of 1,1-diphenylprop-2-yne-1-ol, followed by a series of reactions including base-induced proton abstraction, nucleophilic attack, and ring closure . The reaction conditions typically involve the use of potassium hydroxide, bromine, and solvents like n-pentane at controlled temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions: 2,2,5,5-Tetraphenyl-2,5-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the furan ring or the phenyl groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
2,2,5,5-Tetraphenyl-2,5-dihydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biology and Medicine: While direct applications in biology and medicine are less documented, derivatives of this compound could potentially be explored for their biological activity.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetraphenyl-2,5-dihydrofuran involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its reactivity and potential applications. For example, its ability to undergo oxidation and substitution reactions can be leveraged in the synthesis of complex molecules.
Comparison with Similar Compounds
2,5-Dihydrofuran: A simpler analog without the phenyl substitutions.
2,2,5,5-Tetraphenyl-2,5-dihydrothiophene: A sulfur analog with similar structural features.
2-Imino-2,5-dihydrofurans: Nitrogen analogs with diverse biological activity.
Uniqueness: 2,2,5,5-Tetraphenyl-2,5-dihydrofuran is unique due to its tetra-substituted phenyl groups, which impart distinct electronic and steric properties. This makes it particularly valuable in materials science and organic synthesis, where such properties are desirable.
Properties
CAS No. |
50599-57-0 |
|---|---|
Molecular Formula |
C28H22O |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2,2,5,5-tetraphenylfuran |
InChI |
InChI=1S/C28H22O/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(29-27,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H |
InChI Key |
JTBADOFAKMKSKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C=CC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901935.png)
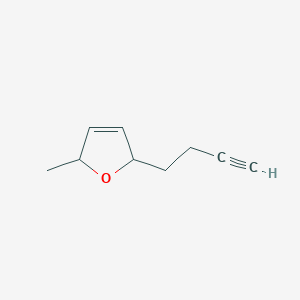
![2-[Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol](/img/structure/B12901955.png)
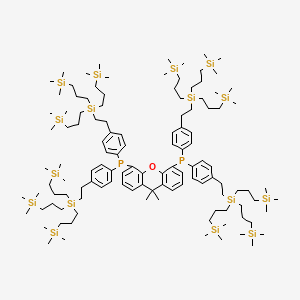
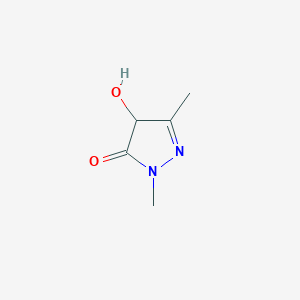
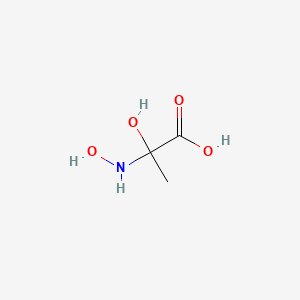
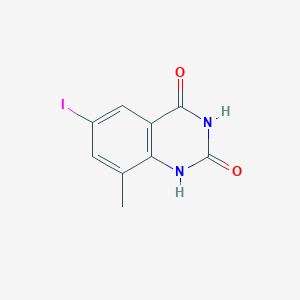
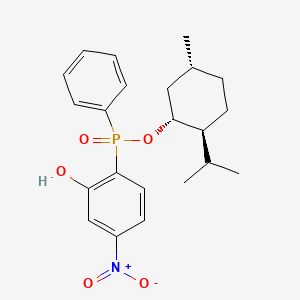
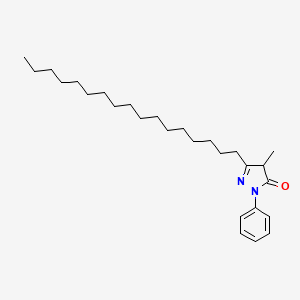
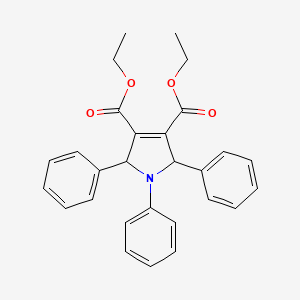
![N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12901990.png)

